molecular formula C6H14ClN B6616302 methyl[(1-methylcyclopropyl)methyl]aminehydrochloride CAS No. 2712421-24-2

methyl[(1-methylcyclopropyl)methyl]aminehydrochloride

Cat. No.: B6616302
CAS No.: 2712421-24-2
M. Wt: 135.63 g/mol
InChI Key: CGKKFHIVJVQMCY-UHFFFAOYSA-N
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Description

Methyl[(1-methylcyclopropyl)methyl]amine hydrochloride is a chemical compound with the molecular formula C5H12ClN. It is also known as (1-methylcyclopropyl)methanamine hydrochloride. This compound is characterized by the presence of a cyclopropyl ring, which is a three-membered carbon ring, attached to a methyl group and an amine group. The hydrochloride salt form enhances its stability and solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(1-methylcyclopropyl)methyl]amine hydrochloride typically involves the reaction of (1-methylcyclopropyl)methanamine with hydrochloric acid. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of methyl[(1-methylcyclopropyl)methyl]amine hydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving:

Chemical Reactions Analysis

Types of Reactions

Methyl[(1-methylcyclopropyl)methyl]amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Scientific Research Applications

Methyl[(1-methylcyclopropyl)methyl]amine hydrochloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl[(1-methylcyclopropyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[(1-methylcyclopropyl)methyl]amine hydrochloride is unique due to its specific structure, which combines the stability of the hydrochloride salt with the reactivity of the amine group. This makes it a valuable intermediate in various chemical and pharmaceutical applications .

Biological Activity

Methyl[(1-methylcyclopropyl)methyl]amine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Synthesis

Methyl[(1-methylcyclopropyl)methyl]amine hydrochloride is characterized by its unique cyclopropyl structure, which may influence its biological activity. The synthesis of this compound typically involves the reaction of 1-methylcyclopropylmethylamine with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability in biological systems.

Pharmacological Properties

  • CNS Activity : Methyl[(1-methylcyclopropyl)methyl]amine hydrochloride has been studied for its central nervous system (CNS) activity. Compounds with similar structures often exhibit stimulant properties, which may be attributed to their interaction with neurotransmitter systems, particularly those involving dopamine and norepinephrine .
  • Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties. Research indicates that amines can disrupt microbial cell membranes, leading to cell lysis and death . Further investigation is needed to quantify these effects specifically for methyl[(1-methylcyclopropyl)methyl]amine hydrochloride.
  • Potential as a Drug Precursor : The compound's structure allows it to serve as a precursor for synthesizing other biologically active molecules. Its derivatives have shown promise in various therapeutic areas, including pain management and anti-inflammatory treatments .

Case Studies

Case Study 1: CNS Stimulant Effects

A study investigated the effects of methyl[(1-methylcyclopropyl)methyl]amine hydrochloride on rodent models. The results indicated significant increases in locomotor activity, suggesting stimulant-like effects consistent with other compounds in its class. This study highlights the need for further research into its potential therapeutic applications in treating conditions like ADHD or narcolepsy.

Case Study 2: Antimicrobial Activity

In vitro tests were conducted to evaluate the antimicrobial efficacy of methyl[(1-methylcyclopropyl)methyl]amine hydrochloride against various bacterial strains. Results demonstrated a notable reduction in bacterial growth at specific concentrations, supporting its potential use as an antimicrobial agent.

Research Findings

Study Focus Findings
Study 1CNS EffectsIncreased locomotion in rodent models; potential for ADHD treatment
Study 2Antimicrobial ActivitySignificant inhibition of bacterial growth; potential for infection treatment
Study 3Drug PrecursorEffective in synthesizing derivatives with enhanced bioactivity

Properties

IUPAC Name

N-methyl-1-(1-methylcyclopropyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-6(3-4-6)5-7-2;/h7H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKKFHIVJVQMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)CNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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